1-Ethyl-4-iodo-1H-pyrazole
Overview
Description
1-Ethyl-4-iodo-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and an iodine atom at the fourth position
Mechanism of Action
Target of Action
The primary targets of 1-Ethyl-4-iodo-1H-pyrazole are Alcohol dehydrogenase 1C, 1B, 1A and Mycocyclosin synthase . These enzymes play crucial roles in various metabolic processes. Alcohol dehydrogenases are involved in the metabolism of alcohols and aldehydes, while Mycocyclosin synthase is involved in the biosynthesis of mycocyclosin, a cyclic dipeptide .
Mode of Action
It is known to interact with its targets, possibly inhibiting their activity . This interaction can lead to changes in the metabolic processes these enzymes are involved in, potentially affecting the synthesis of certain metabolites .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of alcohols and aldehydes, as well as the biosynthesis of mycocyclosin . The downstream effects of these changes could include alterations in the levels of certain metabolites, potentially affecting various physiological processes .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with its targets. By inhibiting the activity of Alcohol dehydrogenase 1C, 1B, 1A and Mycocyclosin synthase, it could potentially affect the metabolism of alcohols and aldehydes, as well as the biosynthesis of mycocyclosin . These changes could have various downstream effects, potentially influencing various physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH could potentially affect the compound’s stability and its interaction with its targets . .
Biochemical Analysis
Biochemical Properties
1-Ethyl-4-iodo-1H-pyrazole, like other pyrazoles, can interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound have not been extensively studied. Pyrazole derivatives are known to exhibit potent antileishmanial and antimalarial activities .
Cellular Effects
Pyrazole derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Studies on similar pyrazole derivatives could provide insights into potential threshold effects, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-iodo-1H-pyrazole can be synthesized through several methods. One common approach involves the iodination of 1-ethyl-1H-pyrazole. This process typically uses iodine and ammonium hydroxide as reagents . Another method involves the cyclization of appropriate precursors under specific conditions, such as the use of transition-metal catalysts or photoredox reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form complex heterocyclic structures through cyclization reactions with other compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride and potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products:
Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Produced via reduction reactions.
Scientific Research Applications
1-Ethyl-4-iodo-1H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
1-Ethyl-1H-pyrazole: Lacks the iodine atom, resulting in different chemical reactivity and applications.
4-Iodo-1H-pyrazole: Similar structure but without the ethyl group, leading to variations in its physical and chemical properties.
1-Methyl-4-iodo-1H-pyrazole:
Uniqueness: 1-Ethyl-4-iodo-1H-pyrazole is unique due to the presence of both an ethyl group and an iodine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-ethyl-4-iodopyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZIDZDMNYAEOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601984 | |
Record name | 1-Ethyl-4-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172282-34-7 | |
Record name | 1-Ethyl-4-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-4-iodo-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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